1-(4-Methoxybenzoyl)piperazine hydrochloride

Vue d'ensemble

Description

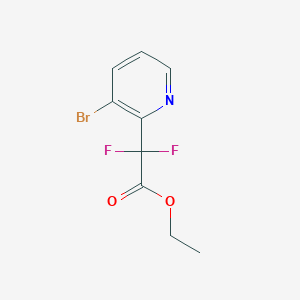

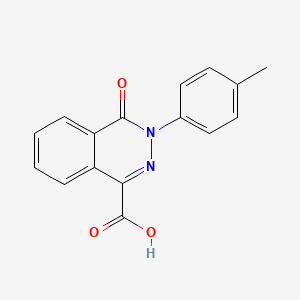

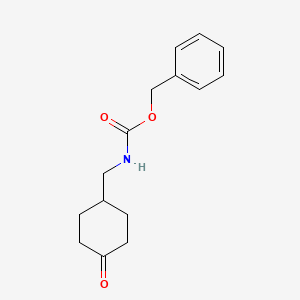

1-(4-Methoxybenzoyl)piperazine hydrochloride is a chemical compound with the CAS Number: 1030288-85-7 . It has a molecular weight of 256.73 and its IUPAC name is 1-(4-methoxybenzoyl)piperazine hydrochloride . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 1-(4-Methoxybenzoyl)piperazine hydrochloride is 1S/C12H16N2O2.ClH/c1-16-11-4-2-10 (3-5-11)12 (15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

1-(4-Methoxybenzoyl)piperazine hydrochloride is a powder . It has a molecular weight of 256.73 and its molecular formula is C12H16N2O2 .

Applications De Recherche Scientifique

Proteomics Research

1-(4-Methoxybenzoyl)piperazine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .

Antimicrobial Polymer Synthesis

This compound is used in the synthesis of antimicrobial polymers. These polymers are designed to combat microbial infections in various sectors, including biomedical devices, healthcare products, and food packaging. The piperazine moiety of the compound provides structural rigidity and a polar surface area, which are beneficial for creating polymers with targeted antimicrobial properties .

Pharmaceutical Intermediate

As an intermediate in pharmaceutical synthesis, 1-(4-Methoxybenzoyl)piperazine hydrochloride contributes to the development of new drugs. Its structure is key in the formation of compounds with potential therapeutic effects, particularly in the fields of antibiotics, anticancer, antipsychotics, and antidepressants .

Drug Discovery

In drug discovery, the piperazine ring is a privileged structural motif. It’s often incorporated into molecules to enhance target affinity and specificity due to its ability to provide hydrogen-bond donors and acceptors. This compound, with its piperazine core, is valuable for creating novel drug candidates .

Linker for Macromolecules

The compound is also used as a linker in the design of macromolecules. It adjusts the physico-chemical properties of macromolecules, which is crucial in the development of materials with specific characteristics for industrial and research applications .

Bioactive Agent Formulation

1-(4-Methoxybenzoyl)piperazine hydrochloride: is involved in the formulation of bioactive agents. These agents are essential in creating low molecular weight polymers that exhibit biological activity, such as antitumor or anti-inflammatory effects, thereby contributing to the advancement of medicinal chemistry .

Mécanisme D'action

Target of Action

It is known that piperazine compounds, which 1-(4-methoxybenzoyl)piperazine hydrochloride is a derivative of, generally target parasites .

Mode of Action

Piperazine compounds are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It is known that piperazine compounds can affect the nervous system of parasites, leading to their paralysis .

Pharmacokinetics

It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

It is known that piperazine compounds generally result in the paralysis of parasites, allowing for their easy removal or expulsion from the host body .

Action Environment

It is known that piperazine compounds are stable at room temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCPMVLCIHMBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzoyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)